molecular formula C8H14O4 B13450743 (2S)-1,2-dihydroxyoctane-3,4-dione

(2S)-1,2-dihydroxyoctane-3,4-dione

Cat. No.: B13450743
M. Wt: 174.19 g/mol
InChI Key: DLUKMEKUMCWYIB-ZETCQYMHSA-N
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Description

(2S)-1,2-Dihydroxy-3,4-octanedione is an organic compound with the molecular formula C8H14O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is often studied in its aqueous solution form, where it is dissolved in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,2-Dihydroxy-3,4-octanedione typically involves the oxidation of 1,2-octanediol. One common method is the use of a strong oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired dihydroxy compound.

Industrial Production Methods

In an industrial setting, the production of (2S)-1,2-Dihydroxy-3,4-octanedione may involve the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic oxidation using specific oxidoreductases can be employed to convert 1,2-octanediol to (2S)-1,2-Dihydroxy-3,4-octanedione under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,2-Dihydroxy-3,4-octanedione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to 1,2-octanediol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Carboxylic acids such as octanoic acid.

    Reduction: 1,2-octanediol.

    Substitution: Halogenated derivatives like 1,2-dibromo-3,4-octanedione.

Scientific Research Applications

(2S)-1,2-Dihydroxy-3,4-octanedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1,2-Dihydroxy-3,4-octanedione involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Octanediol: A precursor to (2S)-1,2-Dihydroxy-3,4-octanedione.

    1,2-Dihydroxy-3,4-hexanedione: A shorter-chain analog with similar chemical properties.

    1,2-Dihydroxy-3,4-decanedione: A longer-chain analog with similar reactivity.

Uniqueness

(2S)-1,2-Dihydroxy-3,4-octanedione is unique due to its specific chiral configuration and the presence of two hydroxyl groups adjacent to a diketone moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(2S)-1,2-dihydroxyoctane-3,4-dione

InChI

InChI=1S/C8H14O4/c1-2-3-4-6(10)8(12)7(11)5-9/h7,9,11H,2-5H2,1H3/t7-/m0/s1

InChI Key

DLUKMEKUMCWYIB-ZETCQYMHSA-N

Isomeric SMILES

CCCCC(=O)C(=O)[C@H](CO)O

Canonical SMILES

CCCCC(=O)C(=O)C(CO)O

Origin of Product

United States

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